5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .
Mechanism of Action
Target of Action
The primary target of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. This leads to cell cycle arrest and triggers apoptosis, the programmed cell death . The upregulation of p-53 and downregulation of caspase-3 are key biochemical changes associated with this process .
Result of Action
The result of the compound’s action is the significant inhibition of the growth of examined cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of pyrimidine derivatives with appropriate pyrazole precursors. One common method involves the cyclization of 5-amino-1H-pyrazole-4-carbonitrile with pyrimidine-2-carbaldehyde under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its antitumor properties and potential use in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile: Similar structure with a pyrazole and pyridine ring.
2-(pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyrimidine and pyridine rings.
N-(pyridin-2-yl)amides: Compounds with pyridine and amide functionalities .
Uniqueness
5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its combination of pyrimidine and pyrazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-1-pyrimidin-2-ylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6/c9-4-6-5-13-14(7(6)10)8-11-2-1-3-12-8/h1-3,5H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEFZVDTJZTHPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=C(C=N2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475273 |
Source
|
Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89978-00-7 |
Source
|
Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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